molecular formula C32H33N3O6 B14268412 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine CAS No. 189455-67-2

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine

Cat. No.: B14268412
CAS No.: 189455-67-2
M. Wt: 555.6 g/mol
InChI Key: QMLBAAAUXGTJEW-IIZLTXOPSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

The synthesis of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid, which can then be coupled with other amino acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Chemical Reactions Analysis

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Scientific Research Applications

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing pharmaceuticals. The compound is also used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .

Mechanism of Action

The primary function of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This stepwise synthesis is crucial for the accurate assembly of peptides and proteins .

Comparison with Similar Compounds

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is similar to other Fmoc-protected amino acids, such as:

These compounds share the common feature of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. each compound has unique side chains that confer different properties and reactivities, making them suitable for various applications in peptide synthesis.

Properties

CAS No.

189455-67-2

Molecular Formula

C32H33N3O6

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C32H33N3O6/c1-20(31(38)39)33-29(36)27(18-21-10-3-2-4-11-21)34-30(37)28-16-9-17-35(28)32(40)41-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h2-8,10-15,20,26-28H,9,16-19H2,1H3,(H,33,36)(H,34,37)(H,38,39)/t20-,27-,28-/m0/s1

InChI Key

QMLBAAAUXGTJEW-IIZLTXOPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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